Bienvenue dans la boutique en ligne BenchChem!

UNC0646

Epigenetics Histone Methyltransferase Cancer Biology

UNC0646 is the preferred G9a/GLP inhibitor for in vitro studies requiring unambiguous on-target interpretation. Its exceptional toxicity/function ratio of 127 in MDA-MB-231 cells ensures that observed phenotypes—cell cycle arrest, apoptosis, gene expression changes—stem from H3K9me2 reduction, not off-target stress. Unlike BIX-01294 (tox/function ~1.4) or UNC0638 (poor in vivo PK), UNC0646 delivers robust cellular potency (H3K9me2 IC50 10–86 nM across 7 cell lines) and documented functional selectivity for G9a co-repressor activity. This compound is the rational benchmark for any new G9a/GLP inhibitor program.

Molecular Formula C36H59N7O2
Molecular Weight 621.9 g/mol
CAS No. 1320288-17-2
Cat. No. B612093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC0646
CAS1320288-17-2
SynonymsUNC0646, UNC 0646, UNC-0646
Molecular FormulaC36H59N7O2
Molecular Weight621.9 g/mol
Structural Identifiers
SMILESCC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6
InChIInChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39)
InChIKeyOUKWLRHRXOPODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UNC0646: A Potent and Selective G9a/GLP Histone Methyltransferase Inhibitor for Epigenetic Research


UNC0646 (CAS 1320288-17-2) is a potent, selective, and cell-permeable inhibitor of the homologous protein lysine methyltransferases G9a (EHMT2) and GLP (EHMT1), exhibiting IC50 values of 6 nM and 15 nM, respectively [1]. It belongs to the 7-aminoalkoxy-quinazoline class of G9a/GLP inhibitors and was developed through structure-activity relationship (SAR) optimization to enhance cellular potency and reduce cytotoxicity compared to earlier probes [2]. UNC0646 potently reduces histone H3 lysine 9 dimethylation (H3K9me2) levels in a variety of cancer cell lines and is highly selective for G9a/GLP over other protein lysine and arginine methyltransferases [1].

Why UNC0646 Cannot Be Substituted with Other G9a/GLP Inhibitors in Critical Experiments


The G9a/GLP inhibitor class exhibits profound variability in potency, selectivity, cellular toxicity, and pharmacokinetic (PK) properties, making generic substitution scientifically invalid. First-generation inhibitors like BIX-01294 suffer from high cellular toxicity (MTT EC50 = 0.7-1.0 μM) and weak potency (G9a IC50 = 2.7 μM), severely limiting their utility [1]. The chemical probe UNC0638 (G9a IC50 <15 nM) demonstrates excellent in vitro selectivity but possesses poor in vivo PK properties, rendering it unsuitable for animal studies [2]. UNC0642 (G9a IC50 <2.5 nM) was engineered for improved PK and modest brain penetration (brain/plasma ratio = 0.33) but represents a distinct chemical scaffold with different physicochemical and selectivity profiles [3]. UNC0646 occupies a unique position within this landscape, offering a distinct balance of high cellular potency, low toxicity, and improved lipophilicity (cLogP = 5.1) that directly impacts cell permeability and experimental reproducibility [4].

Quantitative Differentiation of UNC0646 from Closest G9a/GLP Inhibitor Analogs


Superior Biochemical and Cellular Potency Compared to UNC0638

UNC0646 exhibits higher biochemical potency against G9a (IC50 = 6 nM) compared to UNC0638 (IC50 = <15 nM), representing an approximate 2.5-fold improvement [1]. In cellular assays measuring reduction of H3K9me2 levels, UNC0646 is substantially more potent than UNC0638 across multiple cell lines [1].

Epigenetics Histone Methyltransferase Cancer Biology

Enhanced Cellular Toxicity/Function Ratio Versus BIX-01294

UNC0646 demonstrates a vastly superior separation between functional potency and cellular toxicity compared to the first-generation G9a inhibitor BIX-01294 [1]. The toxicity/function ratio (calculated as MTT EC50 divided by cellular H3K9me2 IC50) is >100-fold higher for UNC0646, indicating a much cleaner pharmacological window [1].

Cell Viability Cytotoxicity Chemical Probe

Improved Lipophilicity and Cellular Permeability Relative to UNC0638

UNC0646 was specifically designed with enhanced lipophilicity to improve cellular permeability and overall cellular potency compared to the earlier probe UNC0638 [1]. The calculated LogP (cLogP) value for UNC0646 is 5.1, which is significantly higher than that of UNC0638 [1].

Physicochemical Properties Cell Permeability Medicinal Chemistry

Broad Cellular Potency Across Multiple Cancer Cell Lines

UNC0646 exhibits consistent and potent reduction of H3K9me2 levels across a diverse panel of human cancer cell lines, confirming its broad cellular utility [1]. The cellular IC50 values are in the low nanomolar range for most tested lines, with the exception of HCT116 p53 wild-type and knockout variants which show slightly reduced sensitivity [1].

Cell Panel Screening Anticancer Activity H3K9me2

Recommended Research Applications for UNC0646 Based on Quantitative Evidence


In Vitro Chemical Probe Studies Requiring High Potency and Low Cytotoxicity

UNC0646 is ideally suited for in vitro cell-based experiments where a high degree of confidence in on-target G9a/GLP inhibition is required. Its excellent toxicity/function ratio of 127 in MDA-MB-231 cells [1] ensures that observed biological effects, such as changes in gene expression, cell cycle arrest, or apoptosis, are attributable to H3K9me2 reduction rather than non-specific cellular stress. Researchers investigating G9a/GLP biology in cancer, stem cell differentiation, or epigenetic reprogramming should select UNC0646 over BIX-01294 (tox/function ratio ~1.4-2.0) to avoid confounding cytotoxicity [1].

Cell Panel Screening and Mechanistic Studies Across Diverse Cancer Models

The broad and potent cellular activity of UNC0646, with H3K9me2 reduction IC50 values ranging from 10 nM to 86 nM across seven distinct cell lines (MCF7, MDA-MB-231, PC3, 22RV1, IMR90, HCT116 wt, and HCT116 p53-/-) [1], makes it a versatile tool for screening G9a/GLP-dependent phenotypes. Researchers can confidently use UNC0646 across multiple cancer types, including breast, prostate, and colon cancer models, without the need to re-optimize concentrations or worry about cell-line-specific toxicity. The improved cellular potency compared to UNC0638 (2.5-fold higher in biochemical assays) and higher lipophilicity (cLogP = 5.1) contribute to this robust performance [1].

Epigenetic Mechanism-of-Action Studies Focused on Co-Repressor Function

UNC0646 has been shown to selectively inhibit the co-repressor function of G9a without affecting its ability to act as a co-activator with the glucocorticoid receptor [2]. This functional selectivity is critical for studies aimed at dissecting the dual transcriptional roles of G9a/GLP. Researchers investigating the context-dependent gene regulatory functions of these methyltransferases should choose UNC0646 over inhibitors like UNC0642 or A-366, for which this specific functional discrimination has not been as clearly documented. This property allows for more nuanced interrogation of G9a biology beyond simple H3K9me2 depletion [2].

Reference Standard for Comparing Next-Generation G9a/GLP Inhibitors

Due to its well-characterized potency (G9a IC50 = 6 nM; GLP IC50 = 15 nM) [1], high selectivity profile, and excellent separation of functional potency from cellular toxicity, UNC0646 serves as an optimal benchmark or reference compound for evaluating new G9a/GLP inhibitors. Procurement for this purpose is justified by the extensive quantitative data available, allowing for direct, head-to-head comparisons of biochemical and cellular activity, as well as physicochemical properties like lipophilicity (cLogP = 5.1) [1]. Using UNC0646 as a positive control ensures that new chemical entities can be rigorously benchmarked against a well-understood standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for UNC0646

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.